N-(3,5-dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a synthetic acetamide derivative characterized by a 3,5-dimethylphenyl group attached to the amide nitrogen and a piperidine ring substituted with a thiophene-2-sulfonyl moiety at position 1.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-14-10-15(2)12-16(11-14)20-18(22)13-17-6-3-4-8-21(17)26(23,24)19-7-5-9-25-19/h5,7,9-12,17H,3-4,6,8,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCZFVCIIMPDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features :
- The 3,5-dimethylphenyl group introduces steric bulk and electron-donating methyl substituents, which influence molecular packing in the solid state and electronic interactions in solution .
- The piperidine ring adopts a chair conformation in related structures, with substituents affecting ring puckering and intermolecular interactions .
For example, 2-bromo-N-(3,5-dimethylphenyl)acetamide reacts with heterocyclic alcohols (e.g., 6-methoxyquinolin-4-ol) in the presence of potassium carbonate and DMF, yielding acetamide derivatives in moderate yields (~51%) .
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Table 1: Substituent Effects on Acetamide Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Sulfonyl Group Variations : Thiophene-2-sulfonyl derivatives exhibit distinct electronic properties compared to phenylsulfonyl analogues due to thiophene’s aromatic heterocycle, which may enhance interactions with biological targets .
Comparison of Piperidine/Piperazine Derivatives
Table 2: Piperidine vs. Piperazine Derivatives
Key Observations :
- Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit improved solubility due to additional nitrogen atoms, whereas piperidine-based compounds may have better membrane permeability due to reduced polarity.
- Sulfonyl Positioning : Sulfonyl groups at position 1 (piperidine) vs. 4 (piperazine) influence hydrogen-bonding networks and molecular conformation, as seen in crystal structure analyses .
Table 3: Bioactivity of Selected Acetamides
Key Observations :
- Elastase Inhibition : Compounds with sulfonamide/sulfonyl groups (e.g., ) show potent enzyme inhibition, suggesting the target compound may share similar mechanisms.
- Anticancer Potential: Quinolinyl acetamides (e.g., 9b) demonstrate cytotoxicity, but the thiophene-sulfonyl-piperidine moiety’s role requires further study .
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